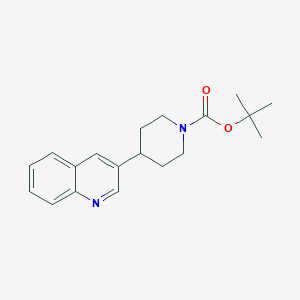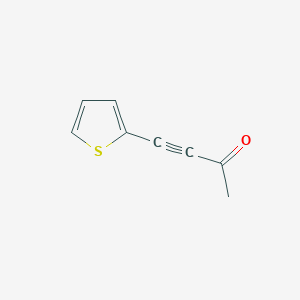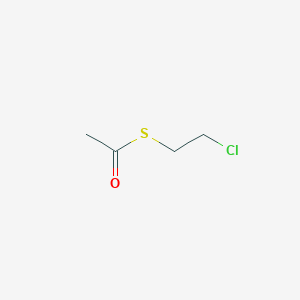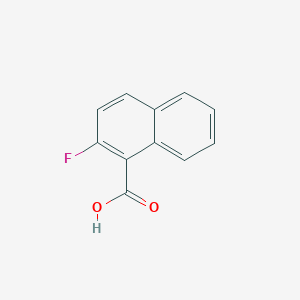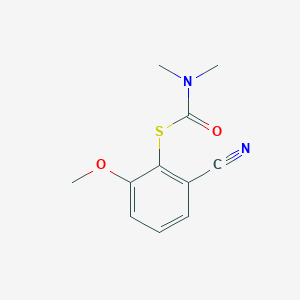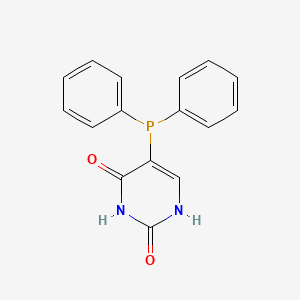
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure. This compound features a cyclopropane ring substituted with tetramethyl groups and a carboxamide group attached to a hydroxybutyl chain. Its distinct structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with 1-hydroxybutan-2-amine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis of the compound .
化学反应分析
Types of Reactions
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxybutyl chain and the carboxamide group play crucial roles in its binding to target proteins or enzymes. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
N-(1-Hydroxybutan-2-yl)pyridinium salts: These compounds share the hydroxybutyl chain but differ in the core structure, which is a pyridinium ring instead of a cyclopropane ring.
Ethambutol: An ethylenediamine derivative with a hydroxybutyl group, used as an antituberculosis agent.
Uniqueness
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring substituted with tetramethyl groups, which imparts distinct steric and electronic properties
属性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
N-(1-hydroxybutan-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-6-8(7-14)13-10(15)9-11(2,3)12(9,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15) |
InChI 键 |
WEOKVCNBPXAMOG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC(=O)C1C(C1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


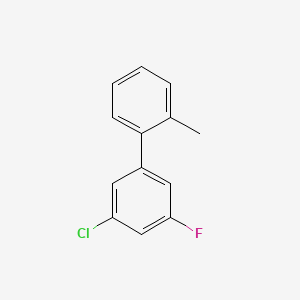
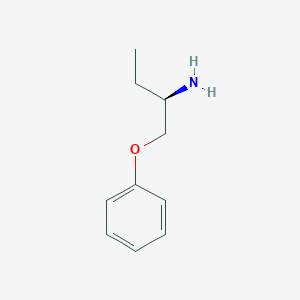
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

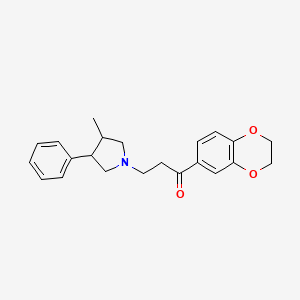
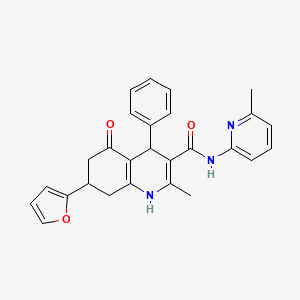
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)

